Retaspimycin hydrochloride is synthesized as a hydroquinone hydrochloride salt derivative of 17-AAG. The synthesis involves several key steps:
The synthesis process is notable for its ability to produce a highly soluble compound that can be administered intravenously without the need for organic solvents .
The molecular structure of retaspimycin hydrochloride features:
The three-dimensional conformation allows it to effectively bind to the ATP/ADP-binding pocket of HSP90, facilitating its mechanism of action as an inhibitor .
Retaspimycin hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
Retaspimycin hydrochloride functions primarily as an inhibitor of HSP90. The mechanism involves:
Key physical and chemical properties of retaspimycin hydrochloride include:
These properties contribute significantly to its therapeutic potential and clinical application as an anticancer agent .
Retaspimycin hydrochloride has been investigated for various scientific applications, primarily in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3